molecular formula C33H33N3O4S B2543908 N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide CAS No. 533865-60-0

N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide

Cat. No.: B2543908
CAS No.: 533865-60-0
M. Wt: 567.7
InChI Key: RCHZVFPMUGTZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide, is a high-purity chemical compound supplied for research applications. The molecular structure incorporates a naphthalene carboxamide group linked to an indole moiety bearing a sulfanyl-acetamide side chain, which is further connected to a 3,4-dimethoxyphenethyl unit. This unique architecture suggests potential for investigation in various biochemical pathways. Researchers may explore its properties as a modulator or inhibitor of specific enzymatic or receptor activities. The presence of the indole and naphthalene rings, common in pharmacologically active molecules, indicates its value in medicinal chemistry and drug discovery research for synthesizing novel analogs or as a chemical probe. The dimethoxyphenyl group, a feature in many compounds with documented biological activity, further supports its research utility . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O4S/c1-39-29-14-11-23(19-30(29)40-2)15-16-34-32(37)22-41-31-21-36(28-10-6-5-9-27(28)31)18-17-35-33(38)26-13-12-24-7-3-4-8-25(24)20-26/h3-14,19-21H,15-18,22H2,1-2H3,(H,34,37)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHZVFPMUGTZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the naphthalene-2-carboxamide core, followed by the introduction of the indole and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and carbamoyl groups are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :

    RCONHR’+H2OH+RCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{H}_2\text{NR'}

    The naphthalene-2-carboxamide moiety may hydrolyze to naphthalene-2-carboxylic acid under reflux with HCl .

  • Basic Hydrolysis :

    RCONHR’+OHRCOO+H2NR’\text{RCONHR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{H}_2\text{NR'}

    NaOH/EtOH conditions could cleave the carbamoyl linkage.

Table 1: Hydrolysis Conditions and Products

Functional GroupConditionsProduct(s)
Carboxamide6M HCl, reflux, 4hNaphthalene-2-carboxylic acid
Carbamoyl2M NaOH, EtOH, 70°C, 2hGlycine derivative + sulfhydryl

Oxidation of Thioether Group

The sulfanyl (-S-) group in the indole-thioether linkage can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-):

  • Mild Oxidation (H₂O₂, 0°C) :

    R-S-R’+H2O2R-SO-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-R'}

    Forms sulfoxide derivatives, as observed in similar indole-thioether systems .

  • Strong Oxidation (mCPBA, RT) :

    R-S-R’+mCPBAR-SO2-R’\text{R-S-R'} + \text{mCPBA} \rightarrow \text{R-SO}_2\text{-R'}

    Produces sulfones, which alter electronic properties of the indole ring .

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductStability
H₂O₂ (30%)0°C, 1hSulfoxide Moderate
mCPBART, 2hSulfone High

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group may undergo demethylation using strong Lewis acids (e.g., BBr₃):

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

This reaction converts methoxy groups to hydroxyl groups, enhancing hydrogen-bonding potential .

Key Observations :

  • Demethylation occurs selectively at the 3-position before the 4-position due to steric factors .

  • Products include catechol derivatives, which are prone to oxidation under aerobic conditions .

Electrophilic Substitution on Aromatic Rings

The naphthalene and indole rings are sites for electrophilic substitution:

Aromatic SystemReactionConditionsProduct
NaphthaleneNitrationHNO₃/H₂SO₄, 50°C1-Nitro-naphthalene
IndoleBromination (C-5)Br₂/CH₂Cl₂, 0°C5-Bromo-indole derivative
  • Naphthalene : Electrophiles attack the α-position (C-1) preferentially .

  • Indole : Bromination occurs at C-5 due to directing effects of the sulfanyl group .

Nucleophilic Substitution at Carbamoyl Group

The carbamoyl methyl group may participate in nucleophilic displacement reactions:

R-NH-C(O)-CH2-S-R’+NuR-NH-C(O)-Nu+CH2-S-R’\text{R-NH-C(O)-CH}_2\text{-S-R'} + \text{Nu}^- \rightarrow \text{R-NH-C(O)-Nu} + \text{CH}_2\text{-S-R'}

For example, reaction with amines (e.g., morpholine) yields substituted urea derivatives .

Photochemical Reactions

The naphthalene system is prone to photochemical dimerization under UV light:

2×Naphthalene-2-carboxamidehνDimer (cycloadduct)2 \times \text{Naphthalene-2-carboxamide} \xrightarrow{h\nu} \text{Dimer (cycloadduct)}

This reactivity is common in polycyclic aromatic hydrocarbons .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide may act as non-covalent inhibitors of the Keap1–Nrf2 interaction, which is crucial for regulating oxidative stress in cells. Studies have shown that these compounds can promote the translocation of Nrf2 from the cytoplasm to the nucleus, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in response to oxidative stress .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar naphthalene-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The presence of specific substituents on the naphthalene ring has been correlated with enhanced biological activity . For instance, structure-activity relationship (SAR) studies have indicated that modifications can lead to improved efficacy against cancer cells by targeting specific pathways involved in cell proliferation and survival.

Inhibition of Enzymatic Activity

Naphthalene derivatives have been investigated for their ability to inhibit key enzymes involved in disease processes. For example, certain naphthalene-based compounds have shown inhibitory effects on photosynthetic electron transport (PET) in chloroplasts, which could be relevant for agricultural applications as well as understanding plant physiology .

Interaction with Biological Targets

The compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions. The crystal structure analysis of related compounds has revealed crucial insights into how these interactions can influence their biological activities .

Neuroprotective Effects

Given its ability to modulate oxidative stress pathways, this compound may hold promise for treating neurodegenerative diseases where oxidative stress plays a critical role. Animal models have demonstrated that similar compounds can significantly reduce neuronal damage following ischemic events .

Antimicrobial Activity

Preliminary studies suggest that naphthalene derivatives can exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells. This opens avenues for developing new antimicrobial agents based on this scaffold .

Case Studies and Research Findings

StudyApplicationFindings
1Antioxidant ActivityDemonstrated significant enhancement of Nrf2 nuclear translocation and antioxidant enzyme production in models of oxidative stress .
2Anticancer ActivityIdentified structure-activity relationships that correlate specific modifications with increased antiproliferative effects against cancer cell lines .
3NeuroprotectionShowed protective effects in animal models of ischemic stroke by reducing oxidative damage in brain tissue .
4Antimicrobial PropertiesExhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphthalene Carboxamide Derivatives

Naphthalene carboxamides are a well-studied class due to their diverse bioactivity. Key analogs include:

Compound Name Structural Features Biological Activity Reference
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 1) Chlorophenyl substitution, hydroxyl group Antimycobacterial (MIC: 8–16 µg/mL)
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (Compound 2) Nitrophenyl substitution, hydroxyl group Antibacterial (MIC: 4–32 µg/mL)
BA93543 (CAS 533865-51-9) Methoxyphenylcarbamoyl, sulfanyl-indole Not explicitly reported; structural analog

The target compound differs from Compound 1 and 2 in its 3,4-dimethoxyphenethyl group and sulfanyl bridge, which may enhance membrane permeability and redox stability compared to nitro or chloro substituents . The methoxy groups are known to improve pharmacokinetic profiles by reducing metabolic degradation .

Indole-Containing Derivatives

Indole derivatives are prevalent in drug discovery due to their ability to mimic tryptophan residues in proteins. A notable analog is N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, which features a fluorinated biphenyl group instead of naphthalene. This compound’s fluorine substitution improves bioavailability and target affinity, whereas the target compound’s dimethoxy groups may offer similar advantages through π-π stacking interactions .

Antimicrobial Activity

Carboxamide derivatives like Compound 1 and 2 exhibit moderate antimicrobial activity, with MIC values ranging from 4–32 µg/mL against Mycobacterium tuberculosis and Staphylococcus aureus .

Biological Activity

N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)naphthalene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structural features suggest it may exhibit significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on recent research findings.

Chemical Structure

The compound can be broken down into key structural components:

  • Naphthalene-2-carboxamide : A core structure known for various biological activities.
  • Indole moiety : Often associated with anticancer properties.
  • Dimethoxyphenyl group : May enhance lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene-2-carboxamide derivatives. For instance:

  • IC50 Values : Compounds within this class have shown IC50 values ranging from 0.67 µM to 6.82 µM against various cancer cell lines, indicating potent activity compared to standard treatments like doxorubicin .
  • Mechanism of Action : The anticancer effects are often linked to the inhibition of specific pathways involved in cell proliferation and survival, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural analogs have demonstrated significant antimicrobial properties:

  • Activity Against Mycobacterium tuberculosis : Some naphthalene derivatives showed minimum inhibitory concentrations (MICs) comparable to first-line anti-TB drugs, suggesting potential use in treating multidrug-resistant strains .
  • Broad-Spectrum Antibacterial Effects : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

  • Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake and bioactivity .
  • Substituent Effects : The presence of electron-donating or withdrawing groups significantly affects the potency and selectivity of these compounds against specific targets.

Case Studies

  • Study on Anticancer Activity : A series of naphthalene derivatives were tested against multiple cancer cell lines, revealing that certain substitutions led to a marked increase in potency. For example, compounds with a methoxy group at the para position exhibited stronger inhibitory effects compared to their unsubstituted counterparts .
    CompoundCell LineIC50 (µM)
    Compound AHEPG21.18
    Compound BMCF70.67
    Compound CSW11160.87
  • Antimicrobial Efficacy Against Mycobacterium tuberculosis : In vitro studies demonstrated that certain naphthalene derivatives had MIC values as low as 4.89 µM, comparable to established treatments like ethambutol .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing this compound, and what purification challenges arise due to its structural complexity?

  • Methodological Answer : The synthesis likely involves multi-step coupling reactions. A plausible route includes:

  • Step 1 : Functionalization of the indole core via sulfanyl group introduction using propargyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Carbamoylation of the 3,4-dimethoxyphenethylamine moiety, followed by thioether bond formation with the indole intermediate.
  • Step 3 : Final coupling with naphthalene-2-carboxamide using carbodiimide-mediated amide bond formation.
  • Purification Challenges : Use preparative HPLC or column chromatography to isolate intermediates, as steric hindrance from the sulfanyl and carbamoyl groups may reduce reaction yields. Monitor purity via LC-MS and ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation. ¹H/¹³C NMR to verify sulfanyl and carbamoyl group positions, with emphasis on aromatic proton splitting patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) for purity assessment.
  • Advanced Confirmation : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in stereochemistry or regioselectivity .

Q. How can preliminary toxicity profiles be assessed in vitro, and what exposure routes are prioritized?

  • Methodological Answer :

  • In Vitro Models : HepG2 (hepatic) and HEK293 (renal) cell lines to screen for cytotoxicity (IC₅₀). Include mitochondrial toxicity assays (e.g., MTT).
  • Exposure Routes : Prioritize oral and intravenous routes based on structural similarity to naphthalene derivatives with known absorption profiles .
  • Data Interpretation : Compare results against positive controls (e.g., naphthalene derivatives) to contextualize toxicity thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer :

  • Pharmacokinetics : Use tools like SwissADME to predict logP, solubility, and bioavailability. Molecular dynamics simulations to assess blood-brain barrier permeability.
  • Target Binding : Docking studies (AutoDock Vina, Schrödinger Suite) against receptors with indole/naphthalene-binding domains (e.g., serotonin receptors, kinase enzymes). Validate with free-energy perturbation (FEP) calculations.
  • Integration with AI : Leverage COMSOL Multiphysics or ML-driven platforms for iterative optimization of synthesis and activity predictions .

Q. What experimental designs resolve contradictions in observed biological activity across different assay systems?

  • Methodological Answer :

  • Hypothesis-Driven Approach : Link discrepancies to assay conditions (e.g., pH, serum proteins) or off-target effects.
  • Orthogonal Assays : Compare results from cell-free (e.g., SPR binding) vs. cell-based (e.g., luciferase reporter) systems.
  • Data Triangulation : Apply statistical meta-analysis to identify outliers. Use CRISPR-modified cell lines to isolate specific pathway contributions .

Q. How can heterogeneous catalysis or membrane technologies improve the scalability of its synthesis?

  • Methodological Answer :

  • Catalysis : Screen Pd/C or Ni-based catalysts for Suzuki-Miyaura cross-coupling steps. Optimize solvent systems (e.g., water/THF biphasic) to enhance yield.
  • Membrane Separation : Use nanofiltration membranes (MWCO = 500–1000 Da) to separate intermediates, reducing solvent waste.
  • Process Automation : Implement AI-driven flow chemistry systems for real-time reaction monitoring and parameter adjustment .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding hepatic vs. renal clearance mechanisms in preclinical studies?

  • Methodological Answer :

  • Mechanistic Studies : Use radiolabeled compound (¹⁴C or ³H) to track metabolite distribution in rodent models.
  • Enzyme Profiling : Quantify CYP450 isoform activity (e.g., CYP3A4, CYP2D6) in liver microsomes vs. renal transporters (e.g., OAT1/3).
  • Species-Specific Factors : Compare rodent data with human organoid models to identify interspecies metabolic differences .

Methodological Frameworks

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • SAR Strategy : Modify the sulfanyl or carbamoyl groups systematically. Use factorial design (DoE) to evaluate substituent effects on potency and selectivity.
  • Theoretical Basis : Apply Hansch analysis to correlate logP/electronic parameters with bioactivity. Link to receptor-ligand interaction theories (e.g., lock-and-key vs. induced fit) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.